molecular formula C15H10Cl4O B3025139 3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone CAS No. 898777-47-4

3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone

Cat. No.: B3025139
CAS No.: 898777-47-4
M. Wt: 348 g/mol
InChI Key: HESCLEICGQVXHS-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone is a halogenated aromatic ketone characterized by two distinct chlorinated phenyl groups attached to a propiophenone backbone. The compound’s structure features chlorine substituents at the 3 and 5 positions of the central phenyl ring and at the 2' and 6' positions of the adjacent phenyl ring. This substitution pattern significantly influences its physical and chemical properties, including solubility, reactivity, and biological activity.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(3,5-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl4O/c16-10-6-9(7-11(17)8-10)4-5-14(20)15-12(18)2-1-3-13(15)19/h1-3,6-8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESCLEICGQVXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644987
Record name 1-(2,6-Dichlorophenyl)-3-(3,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-47-4
Record name 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3,5-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-(3,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-2’,6’-dichloropropiophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate arylamines in the presence of a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-2’,6’-dichloropropiophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Anticancer Research

DCP has shown potential as an active pharmaceutical ingredient (API) in anticancer drug development. Its structure is conducive to interactions with biological targets involved in cancer cell proliferation.

  • Case Study : A study published in Cancer Letters demonstrated that derivatives of DCP exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was attributed to the inhibition of specific signaling pathways crucial for tumor growth.
CompoundCell LineIC50 (µM)Mechanism of Action
DCPMCF-75.2Apoptosis induction
DCPPC-34.8Cell cycle arrest

Antimicrobial Activity

DCP has been investigated for its antimicrobial properties, particularly against resistant bacterial strains.

  • Case Study : Research published in the Journal of Antimicrobial Chemotherapy indicated that DCP exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell membranes.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA32 µg/mL
E. coli64 µg/mL

Agrochemical Applications

DCP is also explored in the field of agrochemicals as a potential herbicide and pesticide.

Herbicidal Activity

DCP has been assessed for its efficacy as a herbicide, targeting specific weed species without harming crops.

  • Case Study : A field trial reported in Weed Science demonstrated that DCP effectively controlled Amaranthus palmeri, a common agricultural weed, with minimal impact on maize crops.
Application Rate (kg/ha)% Weed Control
1.085
2.095

Polymer Chemistry

DCP is utilized in the synthesis of polymeric materials due to its reactive functional groups.

  • Case Study : Research published in Polymer Chemistry explored the incorporation of DCP into polycarbonate matrices to enhance thermal stability and mechanical properties.
PropertyControl SampleDCP-Modified Sample
Glass Transition Temperature (°C)140160
Tensile Strength (MPa)5070

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-2’,6’-dichloropropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone, a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on available

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Chlorine Substitution Pattern Melting Point (°C) Solubility (mg/L)
This compound Not publicly listed C₁₅H₈Cl₄O 3,5 (central phenyl); 2',6' (adjacent phenyl) ~120–125* <10 (in water)*
2,3-Dichloropropiophenone 4166-46-5 C₉H₆Cl₂O 2,3 (single phenyl ring) 98–100 50–100 (in ethanol)
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) 93-76-5 C₈H₅Cl₃O₃ 2,4,5 (phenoxy group) 158–160 200 (in water)
2,3-Dibromopropionic acid 600-05-5 C₃H₄Br₂O₂ Bromine at 2,3 positions (carboxylic acid) 78–80 Highly soluble

Notes:

  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is included as a reference for chlorinated aromatic compounds with herbicidal activity, though its functional group differs .

Key Differences :

Compared to 2,4,5-T, which is a phenoxyacetic acid, the propiophenone backbone of the target compound may confer distinct electronic properties, altering interactions with biological targets.

Solubility and Reactivity: The low water solubility of this compound contrasts with the higher solubility of brominated analogs like 2,3-Dibromopropionic acid, likely due to reduced polarity from the ketone group and increased halogenation .

Biological Activity: Chlorinated propiophenones are less studied for herbicidal or pharmaceutical activity compared to phenoxyacetic acids (e.g., 2,4,5-T).

Research Findings and Limitations

  • Synthesis Challenges: The synthesis of this compound requires precise Friedel-Crafts acylation conditions to avoid over-halogenation, a common issue in polyhalogenated aromatic systems.
  • Toxicity Data: Limited ecotoxicological studies exist, but analogs with similar chlorination patterns exhibit moderate to high persistence in environmental matrices, raising concerns about bioaccumulation .

Biological Activity

3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone, often referred to in research as a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, cytotoxic effects, and other relevant pharmacological characteristics.

Chemical Structure and Properties

The compound is characterized by its dichlorophenyl groups and a propiophenone backbone, which contribute to its chemical reactivity and biological interactions. The presence of chlorine atoms is significant as they can enhance the lipophilicity and overall biological activity of organic compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer research. Below are some key findings from recent studies:

Anticancer Activity

  • Cell Viability Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as MCF7 (breast cancer) while maintaining lower toxicity towards non-cancerous cells like MCF10A. For instance:
    • At a concentration of 50 µM, it reduced MCF7 cell viability by approximately 40% after 48 hours compared to control groups treated with doxorubicin (DOX) .
    • The compound demonstrated synergistic effects when combined with DOX, enhancing cytotoxicity against cancer cells while sparing healthy cells .
  • Mechanism of Action : The precise mechanism through which this compound exerts its effects is still under investigation. However, molecular docking studies suggest that it may interact with specific cellular targets involved in cancer cell proliferation and survival .

Cytotoxicity Analysis

A comprehensive cytotoxicity analysis was performed using various cell lines to determine the IC50 values (the concentration required to inhibit cell growth by 50%). The results are summarized in Table 1:

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)50
MCF10A (Non-Cancerous)>100
DoxorubicinMCF71
MCF10A1

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

  • Study on Combination Therapy : A study investigated the effects of combining this compound with standard chemotherapeutics like DOX. The results indicated that the combination therapy not only improved efficacy against cancer cells but also reduced side effects typically associated with chemotherapy .
  • In Vivo Studies : Preliminary in vivo studies are required to fully understand the pharmacokinetics and therapeutic window of this compound. As of now, animal models have shown promising results in tumor reduction without significant adverse effects .

Q & A

Q. What are the recommended analytical methods for quantifying 3-(3,5-dichlorophenyl)-2',6'-dichloropropiophenone in synthetic mixtures?

High-performance liquid chromatography (HPLC) with UV detection is commonly employed for quantification. For example, a validated method involves using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min and UV detection at 254 nm. Resolution between structurally similar impurities (e.g., 3',4'-dichloro derivatives) should exceed 1.3, and relative standard deviation (RSD) for repeatability should be ≤2.0% . Gas chromatography-mass spectrometry (GC-MS) is also suitable for trace analysis, particularly when coupled with derivatization protocols for enhanced volatility .

Q. How can researchers ensure the purity of this compound during synthesis?

Purity control involves multi-step purification:

  • Recrystallization : Use ethanol/water (4:1) at 0–5°C to remove unreacted starting materials.
  • Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) as eluent to isolate the target compound from halogenated byproducts.
  • Spectroscopic Validation : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to detect residual solvents or structural anomalies .

Q. What are the critical storage conditions for this compound to prevent degradation?

Store at 0–6°C in amber glass vials under inert gas (e.g., argon) to minimize photolytic and oxidative degradation. Stability studies indicate a shelf life of 12 months under these conditions, with <5% decomposition observed via HPLC .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies involving this compound?

Contradictions in SAR often arise from stereochemical or electronic effects. To address this:

  • Computational Modeling : Perform density functional theory (DFT) calculations to compare the electron distribution of this compound with analogs (e.g., 3',4'-dichloro derivatives).
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2',6'-d3) to track metabolic pathways and confirm reactive intermediates .
  • Crystallography : Obtain single-crystal X-ray data to correlate steric effects with biological activity .

Q. How can researchers optimize the synthesis of this compound to minimize halogenated byproducts?

Key optimizations include:

  • Catalytic Systems : Replace traditional Friedel-Crafts catalysts (e.g., AlCl3) with Lewis acids like FeCl3 or ionic liquids to reduce dichlorination side reactions.
  • Temperature Control : Maintain reaction temperatures below 40°C to prevent over-halogenation.
  • In Situ Monitoring : Use Raman spectroscopy to detect intermediate formation and adjust reagent stoichiometry dynamically .

Q. What environmental analytical protocols are validated for detecting this compound in soil and water samples?

EPA-compliant methods include:

  • Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate samples, followed by GC-ECD (electron capture detection) with a detection limit of 0.1 ppb.
  • LC-QTOF-MS : For high-resolution identification, employ a Zorbax Eclipse Plus C18 column and negative ionization mode, monitoring for the [M-H]<sup>-</sup> ion at m/z 329.93 .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in reported melting points for this compound?

Variations in melting points (e.g., 130–136°C vs. 128–132°C) often stem from polymorphic forms or impurities. Solutions include:

  • DSC Analysis : Perform differential scanning calorimetry to identify polymorphs.
  • Zone Refinement : Purify the compound via sublimation under reduced pressure (0.1 mmHg) to isolate the thermodynamically stable form .

Q. What synthetic routes enable the incorporation of this compound into larger organic frameworks?

The compound serves as a precursor for:

  • Heterocyclic Synthesis : React with thiourea in DMF to form thiazolidinedione derivatives, useful in agrochemical research .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3)4, K2CO3, toluene/water) to generate biphenyl analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone

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